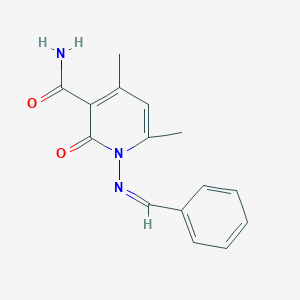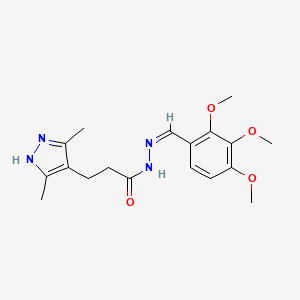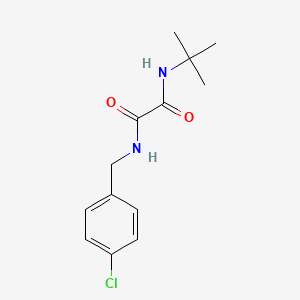
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as BDMC, is a synthetic compound with potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. BDMC belongs to the class of pyridinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and apoptosis. This compound has also been found to inhibit the expression of various genes that are involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to be more effective against cancer cells than normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Furthermore, the elucidation of the exact mechanism of action of this compound is still an ongoing area of research.
Synthesemethoden
The synthesis of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzaldehyde in the presence of a catalyst. The resulting product is then further reacted with an amine to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has been found to be effective against various types of cancer cells, including breast, prostate, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
1-[(Z)-benzylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-11(2)18(15(20)13(10)14(16)19)17-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVWYKPAYBDCI-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C\C2=CC=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)



![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)


![1-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5913005.png)
![(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5913011.png)
